molecular formula C20H14IN3O B2373331 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-iodobenzamide CAS No. 476634-22-7

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-iodobenzamide

Cat. No.: B2373331
CAS No.: 476634-22-7
M. Wt: 439.256
InChI Key: YUDHXNIMMBBQSO-UHFFFAOYSA-N
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Description

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-iodobenzamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structure and potential therapeutic properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.

    Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-iodobenzamide typically involves the condensation of 2-iodobenzoic acid with 4-(1H-benzimidazol-2-yl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to ensure high yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1H-benzimidazol-2-yl)phenyl]-2-bromobenzamide
  • N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chlorobenzamide
  • N-[4-(1H-benzimidazol-2-yl)phenyl]-2-fluorobenzamide

Uniqueness

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-iodobenzamide is unique due to the presence of the iodine atom, which can be easily substituted with other functional groups, making it a versatile intermediate for the synthesis of various derivatives. Additionally, the iodine atom can enhance the compound’s biological activity and binding affinity to molecular targets .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14IN3O/c21-16-6-2-1-5-15(16)20(25)22-14-11-9-13(10-12-14)19-23-17-7-3-4-8-18(17)24-19/h1-12H,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDHXNIMMBBQSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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